

Application Notes and Protocols for the Analytical Characterization of Vinyl Phosphates

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Compound of Interest

Compound Name: *Vinyl phosphate*

Cat. No.: *B1219903*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Vinyl phosphates** are a class of organophosphorus compounds with significant applications in organic synthesis, polymer chemistry, and as precursors for biologically active molecules.^{[1][2]} Accurate and comprehensive characterization is crucial for confirming chemical structure, determining purity, and ensuring quality control. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize **vinyl phosphates**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

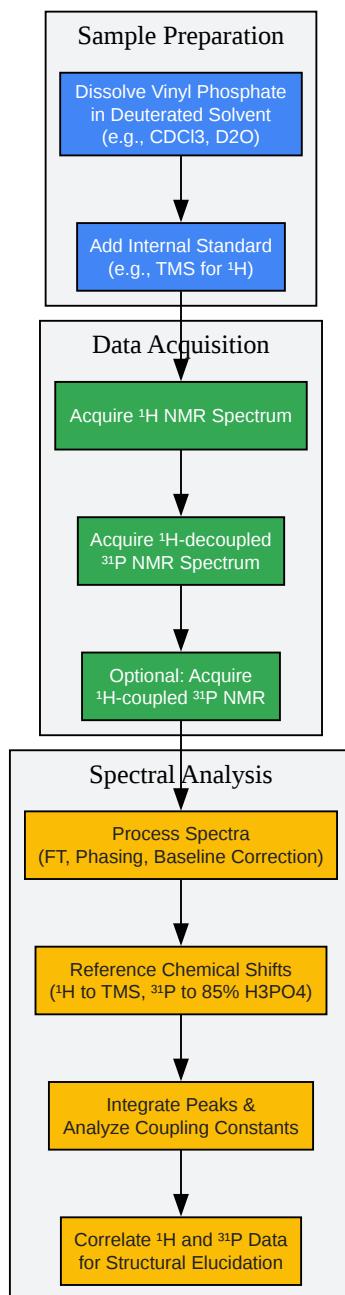
Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is the most powerful technique for the structural elucidation of **vinyl phosphates**. Both ¹H NMR and ³¹P NMR are routinely employed.

- ¹H NMR: Provides information on the vinyl protons and the alkyl or aryl groups attached to the phosphate moiety. Coupling between protons and the phosphorus nucleus (²J-PH, ³J-PH, ⁴J-PH) can provide valuable structural confirmation.^{[3][4]}
- ³¹P NMR: This is a direct and highly effective method for analyzing phosphorus-containing compounds.^[5] Since ³¹P has a natural abundance of 100% and a spin of ½, it yields sharp signals with a wide chemical shift range, making spectra relatively simple to interpret.^{[4][5][6]}

The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for the identification of different phosphate species. Spectra are typically recorded with proton decoupling to simplify the signals into singlets.[4][6]

A general workflow for NMR analysis is essential for systematic characterization.



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Fig 1. Experimental workflow for NMR analysis of **vinyl phosphates**.

Experimental Protocol: ^{31}P NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **vinyl phosphate** sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrument Setup:
 - Use a standard 5 mm broadband probe tuned to the ^{31}P frequency.
 - Reference the chemical shifts externally to 85% H_3PO_4 , which is assigned a chemical shift of 0 ppm.^[6]
- Acquisition Parameters (^1H -decoupled):
 - Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quantitative analysis.
 - Number of Scans: 64-256, depending on sample concentration.
- Processing:
 - Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz.
 - Perform Fourier transformation, followed by phase and baseline correction.
 - Calibrate the spectrum by setting the reference peak (external 85% H_3PO_4) to 0 ppm.

Data Presentation: NMR

Table 1: Typical NMR Data for Diethyl Vinyl Phosphate

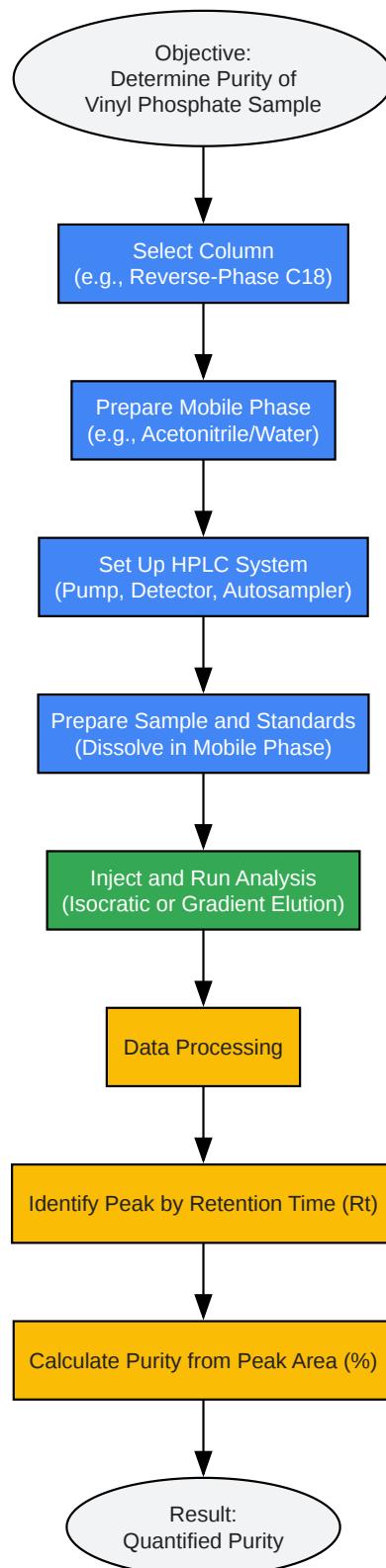
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H NMR	~4.11	m		O-CH ₂
	~5.27	d	¹ J-PH \approx 11.0	C=CH ₂ (cis)
	~5.76	d	¹ J-PH \approx 17.6	C=CH ₂ (trans)
	~6.70	m		CH=C
	~1.33	t	³ J-HH \approx 7.0	C-CH ₃

| ³¹P NMR | Varies | s (¹H-decoupled) | N/A | P=O |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and substitution. Data synthesized from reference[3].

High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is a primary technique for determining the purity of **vinyl phosphates** and for quantitative analysis.[7] Reverse-phase HPLC on a C18 column is a common and effective method.[7][8] A key challenge in analyzing phosphate compounds is their interaction with stainless steel components in standard HPLC systems, which can lead to severe peak tailing. Using a bio-inert system with PEEK tubing is recommended to mitigate these effects.[7]



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Fig 2. Logical workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC

This protocol is adapted for the analysis of compounds like dimethyl **vinyl phosphate** or diethyl **vinyl phosphate**.^{[7][8]}

- Instrumentation and Materials:
 - HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector. A bio-inert system is recommended.^[7]
 - Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[7]
 - Reagents: HPLC-grade acetonitrile (MeCN), ultrapure water, and a reference standard of the **vinyl phosphate** being analyzed.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 50:50 (v/v). For mass spectrometry compatibility, a small amount of formic acid can be added, while phosphoric acid can be used for UV detection.^[8]
 - Elution Mode: Isocratic.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 µL.
- Sample and Standard Preparation:
 - Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.
 - Prepare a series of calibration standards by diluting the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

- Prepare the analysis sample by dissolving it in the mobile phase to a concentration within the calibration range.
- Analysis and Quantification:
 - Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
 - Inject the sample solution.
 - Determine the concentration of the **vinyl phosphate** in the sample from the calibration curve.
 - Calculate purity by comparing the peak area of the main component to the total area of all peaks.

Data Presentation: HPLC

Table 2: Example HPLC Parameters and Results

Parameter	Value
Column	C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (50:50 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Retention Time (Rt)	~5.8 min (Analyte dependent)

| Purity (Example) | 98.5% (by area normalization) |

Mass Spectrometry (MS)

Application Note

Mass spectrometry is used to confirm the molecular weight and elemental composition of **vinyl phosphates**. Techniques such as Electrospray Ionization (ESI) are commonly used. High-

resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.^[9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural information, often showing characteristic losses of the phosphate moiety or parts thereof.^[10]

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the **vinyl phosphate** (1-10 μ g/mL) in a suitable solvent, typically methanol or acetonitrile/water.
- Instrument Setup:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode. Negative ion mode is often effective for phosphates.^[10]
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition:
 - Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - Look for the protonated molecule $[M+H]^+$, sodiated adduct $[M+Na]^+$, or deprotonated molecule $[M-H]^-$.
- Tandem MS (Optional):
 - Select the parent ion of interest (e.g., $[M+H]^+$).
 - Apply collision-induced dissociation (CID) to generate fragment ions.
 - Analyze the resulting product ion spectrum to identify characteristic neutral losses or fragments.

Data Presentation: MS

Table 3: Expected Mass Spectrometry Data for **Vinyl Phosphate** ($C_2H_5O_4P$)

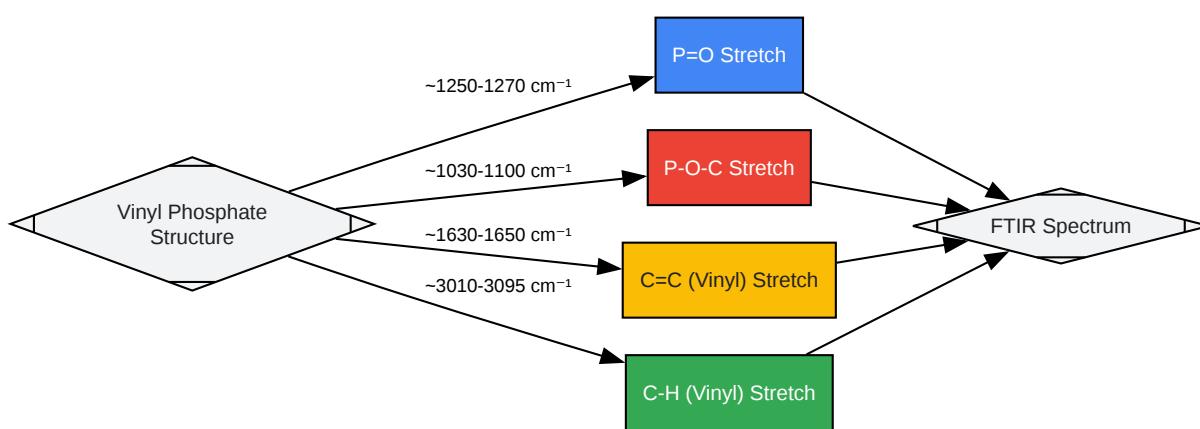
Ion	Calculated m/z	Observed m/z (HRMS)
$[M-H]^-$	123.0012	$123.0010 \pm 5 \text{ ppm}$
$[M+H]^+$	125.0158	$125.0156 \pm 5 \text{ ppm}$

| $[M+Na]^+$ | 147.9978 | $147.9975 \pm 5 \text{ ppm}$ |

Note: Molecular formula $C_2H_5O_4P$, Exact Mass: 123.9925.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy Application Note

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For **vinyl phosphates**, FTIR is useful for confirming the presence of key bonds such as P=O, P-O-C, and C=C. The spectrum provides a molecular "fingerprint" that can be used for compound identification by comparison with a reference spectrum.[3][12]



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Fig 3. Relationship between key bonds and FTIR spectral regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the liquid or solid **vinyl phosphate** sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FTIR

Table 4: Characteristic FTIR Absorption Bands for a **Vinyl Phosphate**

Wavenumber (cm^{-1})	Bond	Functional Group
~3088	=C-H Stretch	Vinyl
~2980	C-H Stretch	Alkyl
~1630	C=C Stretch	Vinyl
~1266	P=O Stretch	Phosphate

| ~1032-1099 | P-O-C Stretch | Phosphate Ester |

Data synthesized from reference[3].

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